1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile
Overview
Description
1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxybenzoyl group attached to a dihydroquinoline ring, along with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with 1,2-dihydroquinoline-2-carbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzoyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(4-Hydroxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile.
Reduction: 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-amine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzoyl group can participate in hydrogen bonding and π-π interactions, while the carbonitrile group can act as a nucleophile or electrophile in various biochemical pathways. These interactions can modulate the activity of specific proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Methoxybenzoyl chloride: Used as a precursor in the synthesis of various benzoyl derivatives.
1,2-Dihydroquinoline-2-carbonitrile: A core structure in many quinoline-based compounds.
4-Methoxybenzoic acid: Known for its use in the synthesis of esters and amides.
Uniqueness: 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
1-(4-methoxybenzoyl)-2H-quinoline-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-22-16-10-7-14(8-11-16)18(21)20-15(12-19)9-6-13-4-2-3-5-17(13)20/h2-11,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJAMDNMCMEVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299589 | |
Record name | 1-(4-methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70391-31-0 | |
Record name | NSC131499 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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